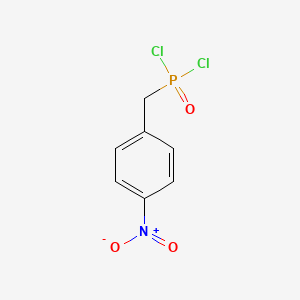

(4-Nitrobenzyl)phosphonic dichloride

説明

(4-Nitrobenzyl)phosphonic dichloride (CAS TBD) is an organophosphorus compound characterized by a phosphonic dichloride functional group (–POCl₂) attached to a 4-nitro-substituted benzyl moiety. The nitro group at the para position of the aromatic ring introduces significant electron-withdrawing effects, influencing the compound’s reactivity and stability. This compound is typically synthesized via chlorination of the corresponding phosphonic acid using reagents like oxalyl chloride or phosphorus pentachloride, analogous to methods described for other phosphonic dichlorides . Its primary applications include serving as a reactive intermediate in pharmaceuticals, agrochemicals, and materials science, where the nitro group facilitates further functionalization through reduction or substitution reactions.

特性

分子式 |

C7H6Cl2NO3P |

|---|---|

分子量 |

254.00 g/mol |

IUPAC名 |

1-(dichlorophosphorylmethyl)-4-nitrobenzene |

InChI |

InChI=1S/C7H6Cl2NO3P/c8-14(9,13)5-6-1-3-7(4-2-6)10(11)12/h1-4H,5H2 |

InChIキー |

HQUWXIWWGBMCFA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CP(=O)(Cl)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Effects

Substituent Influence on Reactivity :

- Phenylphosphonic Dichloride (CAS 824-72-6): The phenyl group is electron-neutral compared to the nitrobenzyl group. This results in a less electrophilic phosphorus center, reducing its reactivity toward nucleophiles. The nitro group in (4-nitrobenzyl)phosphonic dichloride enhances electrophilicity, making it more reactive in substitution reactions .

- Methylphosphonic Dichloride (CAS 676-97-1): The methyl group is electron-donating, further stabilizing the phosphorus center. This contrasts sharply with the nitrobenzyl derivative, which is prone to faster hydrolysis and side reactions due to its electron-deficient aromatic system .

Key Data Table :

| Compound | Substituent | logP (Calc.) | IE (eV) | Thermal Stability (°C) |

|---|---|---|---|---|

| (4-Nitrobenzyl)phosphonic dichloride | 4-Nitrobenzyl | ~1.2* | N/A | <200 (decomposes) |

| Phenylphosphonic dichloride | Phenyl | 2.956 | N/A | >250 |

| 1,2-Propadienylphosphonic dichloride | Allenyl | -3.88 | 10.53 | ~150 (volatile) |

| Methylphosphonic dichloride | Methyl | 0.45* | N/A | ~180 |

*Estimated based on substituent polarity.

Physicochemical Properties

- logP and Solubility : The nitro group reduces hydrophobicity compared to phenyl derivatives (logP ~1.2 vs. 2.956) but increases water solubility. This contrasts with 1,2-propadienylphosphonic dichloride, which is highly hydrophilic (logP -3.88) .

- Thermal Stability : Decomposition temperatures for (4-nitrobenzyl) derivatives are lower (<200°C) than phenyl analogs (>250°C) due to destabilization by the nitro group. Unsaturated analogs like vinylphosphonic dichloride require high-temperature synthesis (~200°C) but decompose rapidly upon storage .

Spectroscopic and Analytical Comparisons

- ³¹P NMR Shifts : The nitro group deshields the phosphorus atom, causing a downfield shift compared to phenyl or methyl analogs. For example, 2-(pyrazolyl)ethenylphosphonic dichloride exhibits δP ≈ 25 ppm, whereas nitrobenzyl derivatives are expected near δP ≈ 30 ppm .

- Crystallography : X-ray studies on dichloro intermediates (e.g., compound 3 in ) reveal structural distortions due to steric and electronic effects, which would be amplified in nitrobenzyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。